molecular formula C9H10FNO2 B12613337 N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

Cat. No.: B12613337
M. Wt: 183.18 g/mol
InChI Key: DQOPLLJYDHTIRF-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluoro group and a hydroxy group on the phenyl ring, along with a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide typically involves the reaction of 3-fluoro-4-hydroxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-quinone derivatives

    Reduction: Formation of 3-hydroxy-4-hydroxyphenyl-N-methylacetamide

    Substitution: Formation of 3-methoxy-4-hydroxyphenyl-N-methylacetamide

Scientific Research Applications

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid
  • 3-Fluoro-4-hydroxyphenylmethylurea

Uniqueness

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-6(12)11(2)7-3-4-9(13)8(10)5-7/h3-5,13H,1-2H3

InChI Key

DQOPLLJYDHTIRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)O)F

Origin of Product

United States

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